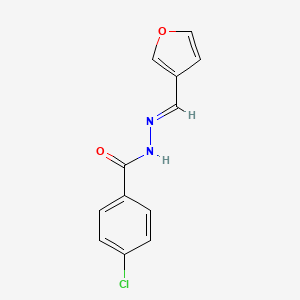![molecular formula C17H14N2O5 B5801030 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as MNA-715, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of acrylic acids and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the formation of a complex between the compound and metal ions. The complex formation leads to changes in the electronic structure of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, resulting in changes in the fluorescence properties of the compound. The binding of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid to metal ions can also lead to changes in the biochemical and physiological properties of the metal ions.
Biochemical and Physiological Effects:
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in lab experiments is its high selectivity for metal ions. The compound has been found to selectively bind to copper, zinc, and mercury, making it a useful tool for the detection of these metal ions in biological samples. However, one limitation of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. These probes could be used for the detection of other metal ions or for other applications in biological imaging. Another direction is the study of the biochemical and physiological effects of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in animal models, which could lead to the development of new drugs for the treatment of cognitive disorders. Finally, the synthesis of new analogs of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid could lead to compounds with improved properties for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the reaction of 3-nitrobenzaldehyde with 3-methylbenzoyl chloride to form 3-(3-nitrophenyl)-3-methylbenzoyl chloride. This intermediate is then reacted with glycine to form 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. The reaction scheme is shown below:
Applications De Recherche Scientifique
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been found to selectively bind to metal ions such as copper, zinc, and mercury, and the binding can be detected by changes in fluorescence intensity.
Propriétés
IUPAC Name |
(E)-2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-4-2-6-13(8-11)16(20)18-15(17(21)22)10-12-5-3-7-14(9-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKULWYVKEDCT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[(3-methylphenyl)carbonyl]amino}-3-(3-nitrophenyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)


![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)